molecular formula C18H11F2N3O2 B2695288 2-Cyano-N-(2,4-difluorophenyl)-N-(furan-2-ylmethyl)pyridine-4-carboxamide CAS No. 1825546-90-4

2-Cyano-N-(2,4-difluorophenyl)-N-(furan-2-ylmethyl)pyridine-4-carboxamide

Cat. No.: B2695288
CAS No.: 1825546-90-4
M. Wt: 339.302
InChI Key: KMGRGVJJJYBYCW-UHFFFAOYSA-N
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Description

2-Cyano-N-(2,4-difluorophenyl)-N-(furan-2-ylmethyl)pyridine-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a multi-heterocyclic architecture, combining pyridine, difluorophenyl, and furan rings through a carboxamide linker, a structural motif common in the development of pharmacologically active agents . The 2,4-difluorophenyl group is a prevalent scaffold in the design of compounds with potential biological activity, notably observed in patented molecules with inhibitory effects on enzymes like HIV integrase . The presence of the cyanopyridine group and the furanylmethyl substitution offers researchers a versatile chemical entity for structure-activity relationship (SAR) studies, particularly in the optimization of potency and physicochemical properties . Pyridine-4-carboxamide derivatives are frequently investigated for their potential to interact with various biological targets, including ion channels and enzymes . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a core scaffold for screening against novel therapeutic targets in areas such as oncology, virology, and inflammation. The compound is provided for research purposes to advance the development of new chemical probes and lead compounds. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-cyano-N-(2,4-difluorophenyl)-N-(furan-2-ylmethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N3O2/c19-13-3-4-17(16(20)9-13)23(11-15-2-1-7-25-15)18(24)12-5-6-22-14(8-12)10-21/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGRGVJJJYBYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(C2=C(C=C(C=C2)F)F)C(=O)C3=CC(=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(2,4-difluorophenyl)-N-(furan-2-ylmethyl)pyridine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, the cyano group can be introduced via nucleophilic substitution reactions.

    Introduction of the Difluorophenyl Group: This can be achieved through a coupling reaction, such as Suzuki or Heck coupling, using a difluorophenyl boronic acid or halide.

    Attachment of the Furan-2-ylmethyl Group: This step might involve a Friedel-Crafts alkylation reaction or a similar method to attach the furan ring to the pyridine core.

    Formation of the Carboxamide Group: The final step typically involves the conversion of a carboxylic acid or ester intermediate to the carboxamide using reagents like amines and coupling agents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(2,4-difluorophenyl)-N-(furan-2-ylmethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The cyano group can be reduced to an amine or other reduced forms.

    Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents such as halides, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the cyano group could produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Cyano-N-(2,4-difluorophenyl)-N-(furan-2-ylmethyl)pyridine-4-carboxamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Pyridine vs. Dihydropyridine Derivatives
  • Target Compound : Pyridine-4-carboxamide core (fully aromatic, planar) .
  • AZ331/AZ257 (): 1,4-Dihydropyridine cores (partially saturated, non-aromatic, flexible) . Implications: The aromatic pyridine in the target compound may exhibit stronger π-π stacking interactions compared to dihydropyridines, which are prone to redox activity due to their non-aromatic nature.
Carboxamide vs. Thiourea Derivatives
  • Target Compound : Carboxamide (-CONHR) group .
  • N-(Biphenyl-4-ylcarbonyl)-N'-(2-pyridylmethyl)thiourea (): Thiourea (-NCS-) group .

Substituent Effects

Fluorinated Aryl Groups
  • Target Compound : 2,4-Difluorophenyl (electron-withdrawing, lipophilic) .
  • Compounds: Substituted phenyl groups (e.g., -NO₂, -Br, -CH₃) . Implications: Fluorination enhances metabolic stability and membrane permeability compared to non-fluorinated analogs.
Heteroaromatic Moieties
  • Target Compound : Furan-2-ylmethyl (oxygen-containing, polar) .
  • AZ331/AZ257 () : Thioether (-S-) and methoxyphenyl groups .
    • Implications: The furan’s oxygen may participate in hydrogen bonding, whereas thioethers in AZ331/AZ257 could increase lipophilicity and oxidative susceptibility.

Physicochemical Properties

Property Target Compound Pyridine Derivatives AZ331/AZ257 (Dihydropyridines)
Molecular Weight ~350 (estimated) 466–545 Not reported
Melting Point Not reported 268–287°C Not reported
Key Functional Groups Cyano, difluorophenyl, furan Chloro, nitro, bromo Cyano, thioether, methoxyphenyl
Polarity High (due to -CN and -CONHR) Moderate (halogenated) Moderate (thioether reduces polarity)

Biological Activity

2-Cyano-N-(2,4-difluorophenyl)-N-(furan-2-ylmethyl)pyridine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

The compound has the following molecular characteristics:

  • Molecular Formula : C16H14F2N4O
  • Molecular Weight : 328.30 g/mol
  • CAS Number : Not specified in available literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the pyridine ring.
  • Introduction of the cyano and furan substituents.
  • Finalization through amide bond formation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrate significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)0.65
A549 (Lung)1.47
HeLa (Cervical)0.79

The structure-activity relationship indicates that the presence of electron-withdrawing groups enhances its potency, while electron-donating groups may reduce efficacy .

Antiviral Activity

Preliminary investigations suggest that this compound exhibits antiviral properties, particularly against HIV and SARS-CoV-2:

  • HIV : The compound demonstrated significant inhibition of HIV replication in vitro with an IC50 value around 1.5 µM .
  • SARS-CoV-2 : Inhibitory effects were observed against the main protease of SARS-CoV-2, showing promise for further development as a therapeutic agent .

Study 1: Anticancer Efficacy

A study conducted on a series of pyridine derivatives, including our compound, showed enhanced activity against MCF-7 cells compared to standard treatments like doxorubicin. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .

Study 2: Antiviral Mechanism

Another investigation focused on the antiviral mechanism against SARS-CoV-2 revealed that the compound interferes with viral replication by inhibiting key proteases essential for viral maturation. This suggests potential for development as a novel antiviral drug .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Fluorine Substitution : The presence of difluorophenyl moiety significantly enhances biological activity.
  • Furan Ring : Contributes to improved solubility and bioavailability.
  • Cyano Group : Essential for maintaining potency against target enzymes.

Q & A

Q. Troubleshooting sources of discrepancy :

  • Solubility : Use DMSO/PEG-400 vehicles to improve bioavailability in murine models.
  • Metabolic stability : Perform liver microsome assays (e.g., human CYP3A4 metabolism).

Q. Pharmacokinetic profiling :

  • IV/PO dosing : Calculate AUC, t1/2t_{1/2}, and CmaxC_{\text{max}} to correlate in vitro potency with exposure.

Mechanistic studies : RNA-seq of treated fungal biofilms identifies resistance pathways (e.g., upregulated efflux pumps) .

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